molecular formula C14H17N3O2 B1377675 4-Benzyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine CAS No. 1381581-82-3

4-Benzyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine

Cat. No.: B1377675
CAS No.: 1381581-82-3
M. Wt: 259.3 g/mol
InChI Key: OQOQDUXGGAKVMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine is a heterocyclic compound that features a morpholine ring substituted with a benzyl group and a 5-methyl-1,2,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylamine with 5-methyl-1,2,4-oxadiazole-3-carboxylic acid under dehydrating conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, followed by cyclization in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzyl group or the oxadiazole ring.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Substituted derivatives at the benzyl group or the oxadiazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 4-Benzyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The oxadiazole ring may play a crucial role in its activity by facilitating interactions with biological molecules through hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.

    Morpholine derivatives: Compounds with a morpholine ring that have been studied for various pharmacological properties.

Uniqueness

4-Benzyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine is unique due to the combination of the benzyl group, the oxadiazole ring, and the morpholine ring.

Properties

IUPAC Name

4-benzyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-11-15-14(16-19-11)13-10-17(7-8-18-13)9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOQDUXGGAKVMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2CN(CCO2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-Benzyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine
Reactant of Route 3
4-Benzyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine
Reactant of Route 4
4-Benzyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine
Reactant of Route 5
Reactant of Route 5
4-Benzyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine
Reactant of Route 6
4-Benzyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.